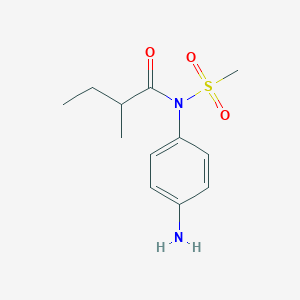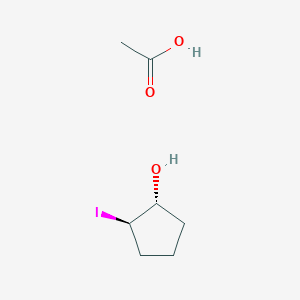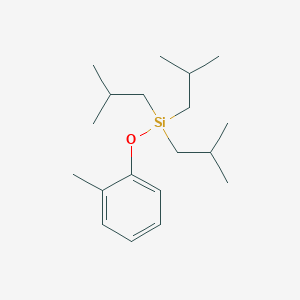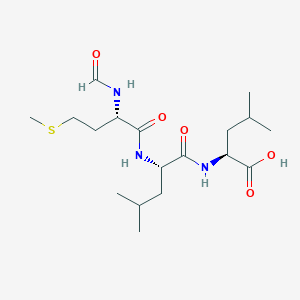
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide typically involves the reaction of 4-aminobenzene sulfonamide with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls by binding to enzymes involved in the process. The sulfonamide group is crucial for this inhibitory activity, as it mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
N-(4-Aminophenyl)-N-(methylsulfonyl)acetamide: A structurally similar compound with slight variations in the alkyl chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)-2-methylbutanamide is unique due to its specific alkyl chain, which may confer different pharmacokinetic properties compared to other sulfonamides. This uniqueness can lead to variations in its absorption, distribution, metabolism, and excretion in biological systems.
Eigenschaften
CAS-Nummer |
61068-64-2 |
|---|---|
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
N-(4-aminophenyl)-2-methyl-N-methylsulfonylbutanamide |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)12(15)14(18(3,16)17)11-7-5-10(13)6-8-11/h5-9H,4,13H2,1-3H3 |
InChI-Schlüssel |
QTASYLGVRVLRJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-](/img/structure/B14609530.png)



![Glycine, N-[4-[[(phenylamino)carbonyl]amino]benzoyl]-](/img/structure/B14609558.png)









